Meso-2,5-dibromoadipic acid

Stereochemistry Crystallization Process Chemistry

Procure meso-2,5-dibromoadipic acid (CAS 3425-65-8) with ~95% purity for applications requiring precise stereochemical control. Unlike racemic mixtures or the parent adipic acid, this achiral meso diastereomer features an internal plane of symmetry, enabling the synthesis of C2-symmetric molecules and well-defined ABA triblock copolymers via ATRP. Its unique crystalline structure and lower solubility facilitate economical isolation. Leverage its enhanced acidity (pKa ~2.45) and excellent bromide leaving groups for efficient, stereospecific nucleophilic substitutions. Do not substitute with generic mixtures when high-fidelity polymer architectures or chiral auxiliaries are critical.

Molecular Formula C6H8Br2O4
Molecular Weight 303.93 g/mol
CAS No. 3425-65-8
Cat. No. B15350965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeso-2,5-dibromoadipic acid
CAS3425-65-8
Molecular FormulaC6H8Br2O4
Molecular Weight303.93 g/mol
Structural Identifiers
SMILESC(CC(C(=O)O)Br)C(C(=O)O)Br
InChIInChI=1S/C6H8Br2O4/c7-3(5(9)10)1-2-4(8)6(11)12/h3-4H,1-2H2,(H,9,10)(H,11,12)/t3-,4+
InChIKeyKABAKEOYQZKPBA-ZXZARUISSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Meso-2,5-Dibromoadipic Acid (CAS 3425-65-8): A Stereochemically Defined, Highly Reactive Building Block for Precision Organic Synthesis and Controlled Polymer Architectures


Meso-2,5-dibromoadipic acid (CAS 3425-65-8) is a halogenated dicarboxylic acid with the molecular formula C6H8Br2O4 and a molecular weight of 303.93 g/mol [1]. It is the achiral *meso* diastereomer of 2,5-dibromoadipic acid, possessing an internal plane of symmetry . This compound is a derivative of adipic acid, where the α-positions are substituted with bromine atoms, significantly altering its physical and chemical properties. It is primarily used as a versatile intermediate in organic synthesis and as a precursor for difunctional initiators in controlled radical polymerization techniques . The compound is typically a white to off-white solid, with a melting point of 193°C and a predicted pKa of 2.45±0.23, indicating strong acidity due to the electron-withdrawing bromine substituents .

Meso-2,5-Dibromoadipic Acid: Why Generic Diastereomer Mixtures or Unhalogenated Analogs Cannot Be Substituted in Precision Applications


Generic substitution with a racemic mixture of 2,5-dibromoadipic acid or with the parent compound, adipic acid, is not feasible for applications requiring high stereochemical control or specific reactivity. The meso diastereomer possesses a distinct crystalline structure and lower solubility compared to its racemic counterpart, a property exploited in its industrial purification [1]. This differential solubility is critical for the economical isolation of the pure meso form from a reaction mixture, a process not applicable to the more soluble racemic isomers . Furthermore, compared to unsubstituted adipic acid, the presence of bromine atoms at the 2 and 5 positions dramatically enhances the acidity of the carboxylic acid groups (pKa ~2.45 vs. ~4.4 for adipic acid) and introduces excellent leaving groups for stereospecific nucleophilic substitution (SN2) reactions . These properties are foundational to its use in constructing complex, chiral molecules and well-defined polymers, where the use of an undefined stereoisomer mixture or a less reactive analog would lead to unpredictable outcomes, lower yields, or broad molecular weight distributions in polymer synthesis.

Meso-2,5-Dibromoadipic Acid (CAS 3425-65-8): A Quantitative Differentiation Guide for Scientific Procurement


Stereochemical Purity: The Achiral Meso Diastereomer vs. Racemic Mixtures

Meso-2,5-dibromoadipic acid is a single, achiral diastereomer, which differentiates it from the racemic mixture of 2,5-dibromoadipic acid (CAS 3479-85-4). This stereochemical purity is quantifiable through its physical properties and is essential for its separation. The meso form exhibits significantly lower solubility and higher crystallinity than its racemic counterpart, enabling its isolation from a mixture by spontaneous crystallization [1]. This difference is so pronounced that it forms the basis of an industrial patent (U.S. Patent 4,736,059) for its preparation, where the meso diester is crystallized from a reaction mixture containing the more soluble racemic diester [1].

Stereochemistry Crystallization Process Chemistry

Enhanced Acidity: Comparison of pKa Values with Unsubstituted Adipic Acid

The introduction of two bromine atoms at the α-positions of adipic acid dramatically increases the acidity of the carboxylic acid groups. The predicted pKa for meso-2,5-dibromoadipic acid is 2.45±0.23 . This represents a substantial increase in acidity compared to the parent compound, adipic acid, which has pKa1 = 4.41 and pKa2 = 5.41 [1]. This ~2 pKa unit difference (a factor of ~100 in acidity) is a direct consequence of the strong -I (inductive) electron-withdrawing effect of the bromine substituents, which stabilizes the conjugate base (carboxylate anion).

Physical Organic Chemistry Acidity Electron-Withdrawing Effects

Precision Polymer Synthesis: Bifunctional vs. Monofunctional ATRP Initiators

Diethyl meso-2,5-dibromoadipate, the diester derivative of the target compound, functions as a difunctional initiator in Atom Transfer Radical Polymerization (ATRP). In direct comparison to a monofunctional ATRP initiator, the use of the difunctional meso derivative enables the synthesis of well-defined ABA triblock copolymers, whereas a monofunctional initiator only yields AB diblock copolymers [1]. Specifically, the difunctional initiator leads to α,ω-bromo-poly(n-butyl acrylate) of narrow molecular weight distribution, which can be chain-extended to create symmetric triblock structures [2].

Polymer Chemistry ATRP Block Copolymers Controlled Radical Polymerization

Reactivity in Nucleophilic Substitution: Bromine as a Superior Leaving Group vs. Chlorine

The two secondary bromine atoms in meso-2,5-dibromoadipic acid make it an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions . This is a class-level advantage over its dichloro analog (meso-2,5-dichloroadipic acid). The carbon-bromine bond (C-Br) is weaker and more easily cleaved than the carbon-chlorine bond (C-Cl), making bromide a significantly better leaving group. While no direct comparative kinetic data was found for this specific compound, it is a well-established principle in organic chemistry that bromine is a superior leaving group to chlorine in SN2 reactions [1]. This higher reactivity allows for milder reaction conditions and higher yields in substitution reactions with nucleophiles such as amines, azides, or thiols.

Organic Synthesis Nucleophilic Substitution Leaving Group Ability

Optimal Application Scenarios for Meso-2,5-Dibromoadipic Acid (CAS 3425-65-8) Driven by Quantitative Evidence


Synthesis of C2-Symmetric Chiral Ligands and Pyrrolidines via Stereospecific SN2 Reactions

The meso configuration of 2,5-dibromoadipic acid makes it an ideal precursor for the synthesis of C2-symmetric molecules. Its two chemically equivalent secondary bromine atoms can undergo stereospecific SN2 substitution with chiral nucleophiles. This is a key step in constructing optically active cis-2,5-disubstituted pyrrolidines, which are valuable chiral auxiliaries and ligands in asymmetric catalysis [1]. The high leaving group ability of bromide, as established in Section 3, ensures efficient substitution under mild conditions.

Synthesis of Well-Defined ABA Triblock Copolymers for Advanced Materials

When used as a precursor to its diester derivative (diethyl meso-2,5-dibromoadipate), this compound serves as a difunctional initiator for Atom Transfer Radical Polymerization (ATRP). As evidenced by the direct comparison in Section 3, this difunctional initiator is uniquely suited for creating ABA triblock copolymers with a narrow molecular weight distribution [2]. These materials are critical for applications in drug delivery, self-healing materials, and thermoplastic elastomers, where the symmetric triblock architecture dictates the material's nanostructure and physical properties.

Preparation of 2,5-Dimercaptoadipic Acid and Related Thiol-Containing Polymers

The reactivity of the bromine atoms towards nucleophilic substitution, as discussed in Section 3, makes meso-2,5-dibromoadipic acid a key intermediate for introducing thiol (-SH) groups. It can be converted to 2,5-dimercaptoadipic acid through a two-step substitution reaction with reagents like potassium ethyl xanthate . This dithiol is a valuable monomer for synthesizing polymers with reversible cross-linking properties, such as self-healing materials and dynamic covalent networks, via thiol-disulfide exchange chemistry.

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